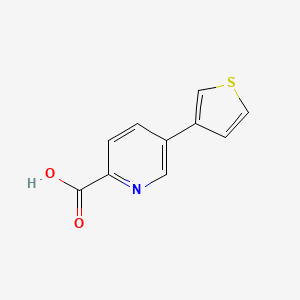
3-(Thiophen-3-yl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiophen-3-yl)picolinic acid (TPA) is a naturally occurring, sulfur-containing organic acid that is found in many plant and animal species. It is a versatile compound that has been used in a variety of research applications, including as a reagent in chemical synthesis, as a potential therapeutic agent, and as a tool to study biochemical and physiological processes.
科学研究应用
3-(Thiophen-3-yl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis, as a potential therapeutic agent, and as a tool to study biochemical and physiological processes.
In chemical synthesis, 3-(Thiophen-3-yl)picolinic acid, 95% has been used as a catalyst in the synthesis of various organic compounds, such as thiophene-3-carboxylic acid, thiophene-3-carboxamides, and thiophene-3-sulfonamides. 3-(Thiophen-3-yl)picolinic acid, 95% has also been used as a reagent in the synthesis of various heterocyclic compounds, such as thiophene-3-carboxylates and thiophene-3-sulfonates.
3-(Thiophen-3-yl)picolinic acid, 95% has also been studied as a potential therapeutic agent. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 3-(Thiophen-3-yl)picolinic acid, 95% has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Finally, 3-(Thiophen-3-yl)picolinic acid, 95% has been used as a tool to study biochemical and physiological processes. It has been used to study the mechanisms of drug action, the regulation of gene expression, the regulation of signal transduction pathways, and the regulation of metabolic pathways.
作用机制
The exact mechanism of action of 3-(Thiophen-3-yl)picolinic acid, 95% is not fully understood. However, it is believed that 3-(Thiophen-3-yl)picolinic acid, 95% may act as a modulator of signal transduction pathways, as well as a modulator of gene expression. It is also believed that 3-(Thiophen-3-yl)picolinic acid, 95% may act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(Thiophen-3-yl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 3-(Thiophen-3-yl)picolinic acid, 95% has been shown to modulate signal transduction pathways, regulate gene expression, and regulate metabolic pathways.
实验室实验的优点和局限性
3-(Thiophen-3-yl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also non-toxic and has a low environmental impact.
However, there are some limitations to the use of 3-(Thiophen-3-yl)picolinic acid, 95% in laboratory experiments. It is not very stable and can be degraded by light, heat, and air. In addition, it is difficult to purify and can be difficult to work with in some experiments.
未来方向
There are several potential future directions for the use of 3-(Thiophen-3-yl)picolinic acid, 95%. It could be further studied as a potential therapeutic agent for the treatment of various diseases, such as neurodegenerative diseases. It could also be further studied as a tool to study biochemical and physiological processes, such as signal transduction pathways and gene expression. Finally, it could be further studied as a reagent in chemical synthesis, such as the synthesis of heterocyclic compounds.
合成方法
3-(Thiophen-3-yl)picolinic acid, 95% can be synthesized through the reaction of thiophenol and picolinic acid. In the reaction, thiophenol is oxidized to thiophene-3-carboxylic acid by an oxidizing agent, such as manganese dioxide. The resulting thiophene-3-carboxylic acid is then reacted with picolinic acid in an acidic medium to form 3-(Thiophen-3-yl)picolinic acid, 95%. This synthesis method has been used in several research studies to produce 3-(Thiophen-3-yl)picolinic acid, 95% in high yields.
属性
IUPAC Name |
3-thiophen-3-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-8(2-1-4-11-9)7-3-5-14-6-7/h1-6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFJSCMJZWROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386177.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386179.png)

![(2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386198.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386205.png)







